molecular formula C14H9ClN2O B2953498 4-(4-Chlorophenyl)quinazolin-2-ol CAS No. 313405-41-3

4-(4-Chlorophenyl)quinazolin-2-ol

Cat. No.: B2953498
CAS No.: 313405-41-3
M. Wt: 256.69
InChI Key: PYJVJFHQHJZAID-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)quinazolin-2-ol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)quinazolin-2-ol typically involves the reaction of 4-chloroaniline with anthranilic acid, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4-Chlorophenyl)quinazolin-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with enhanced biological activities.

    Biology: The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

    Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy. It has shown promising results in inhibiting the growth of certain cancer cell lines.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-(4-Chlorophenyl)quinazolin-2-ol can be compared with other quinazoline derivatives, such as:

    Erlotinib: A well-known anticancer drug that targets the epidermal growth factor receptor (EGFR) tyrosine kinase.

    Gefitinib: Another anticancer agent that inhibits EGFR and is used in the treatment of non-small cell lung cancer.

    Prazosin: An alpha-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.

While these compounds share a common quinazoline core, this compound is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct biological activities .

Properties

IUPAC Name

4-(4-chlorophenyl)-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJVJFHQHJZAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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